molecular formula C12H13NO2 B7968572 1-Isopropyl-2-indolecarboxylic acid

1-Isopropyl-2-indolecarboxylic acid

Cat. No. B7968572
M. Wt: 203.24 g/mol
InChI Key: NBOUNDSWCDROJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-2-indolecarboxylic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isopropyl-2-indolecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-2-indolecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chromatographic Behavior and Plant Growth-Promoting Activity : The chromatographic behavior of indole compounds, including those similar to 1-Isopropyl-2-indolecarboxylic acid, has been studied, showing that certain indole compounds have plant growth-promoting activity (Stowe & Thimann, 1954).

  • Synthesis and Characterization for Therapeutic Applications : The synthesis of indole-2-carboxylic acid derivatives, closely related to 1-Isopropyl-2-indolecarboxylic acid, has been explored for therapeutic applications, particularly for their significant antibacterial and moderate antifungal activities (Raju et al., 2015).

  • Chemical Synthesis Techniques : Various techniques for the chemical synthesis of indole derivatives, including 1-Isopropyl-2-indolecarboxylic acid, have been developed. These include methods for carboxylation and other reactions important for the synthesis of specific indole compounds (Nemoto et al., 2016).

  • Condensation Reactions with α-Keto Acids : Studies on the condensation of indoles with α-keto acids have been carried out, highlighting the formation of novel indole derivatives. This research suggests potential biological implications, especially in diseases characterized by elevated α-keto acids levels (Garbe et al., 2000).

  • Reactivity and Stability Studies : Research on indole-2-carboxylic acid, a compound structurally similar to 1-Isopropyl-2-indolecarboxylic acid, reveals its stability under various conditions and its reactivity at specific positions, offering insights into its potential applications in synthetic chemistry (Murakami, 1987).

properties

IUPAC Name

1-propan-2-ylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(2)13-10-6-4-3-5-9(10)7-11(13)12(14)15/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOUNDSWCDROJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-2-indolecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.